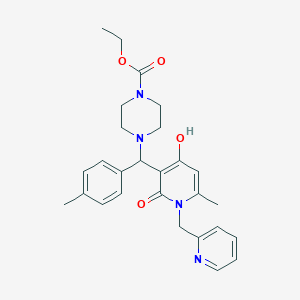

![molecular formula C25H15BrO B2980672 2-Bromospiro[fluorene-9,9'-xanthene] CAS No. 899422-06-1](/img/structure/B2980672.png)

2-Bromospiro[fluorene-9,9'-xanthene]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

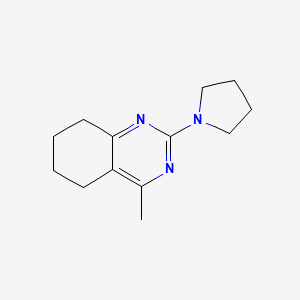

2-Bromospiro[fluorene-9,9’-xanthene] is a chemical compound with the molecular formula C25H15BrO . It has a molecular weight of 411.3 g/mol . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 2-Bromospiro[fluorene-9,9’-xanthene] is 1S/C25H15BrO/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Bromospiro[fluorene-9,9’-xanthene] has a molecular weight of 411.3 g/mol . It has a computed XLogP3-AA value of 7, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The topological polar surface area of the compound is 9.2 Ų .Aplicaciones Científicas De Investigación

Organic Blue-Light-Emitting Devices

2-Bromospiro[fluorene-9,9'-xanthene] derivatives have been used to develop stable organic blue-light-emitting devices. For instance, a study synthesized a fluorene-based homopolymer with a spiroxanthene group, which exhibited stable blue emission and good thermal stability. The light-emitting diode device prepared using this polymer showed efficient and stable blue emission, with a high maximum external quantum efficiency of 1.74% ph/el (Tseng et al., 2005).

Novel Polyimides with High Organosolubility and Optical Transparency

Spiro[fluorene-9,9'-xanthene] derivatives have also been incorporated into novel polyimides, which show high organosolubility and optical transparency. These polyimides form transparent, flexible, and strong films with low moisture absorption and low dielectric constants, making them suitable for various applications in material chemistry (Zhang et al., 2010).

Synthesis of Biologically Interesting Derivatives

A novel aryl to imidoyl palladium migration process involving intramolecular C-H activation has been utilized to prepare biologically interesting fluoren-9-one and xanthen-9-one derivatives. This synthesis involves a dual mechanism of palladium migration and C-H activation (Zhao et al., 2007).

Hole-Transporting Materials for OLEDs

Spiro[fluorene-9,9'-xanthene]-based hole-transporting materials have been synthesized, demonstrating high thermal stability and mobility. These materials have shown potential in enhancing the performance of organic light-emitting diodes (OLEDs) due to their excellent thermal stability and hole mobility (Liang et al., 2017).

Applications in Organic Electronics

Various derivatives of spiro[fluorene-9,9'-xanthene] have been highlighted for their low cost, stability, and high performance in organic electronics. This includes their use in the development of high-performance materials for different electronic applications (Sun et al., 2021).

High-Performance OLEDs with Heavily-Doped Materials

Spiro[fluorene-9,9'-xanthene] compounds have been designed for use in high-performance OLEDs. These compounds, due to their high thermal and morphological stability and good carrier injection/transporting properties, have shown potential in improving OLED efficiency (Zhao et al., 2015).

Synthesis for Blue-Light-Emitting Materials

An unexpected one-pot synthetic approach towards spiro[fluorene-9,9'-xanthene] has been developed for blue-light-emitting materials. This method involves a thermodynamically controlled cyclization reaction, leading to materials with high thermal stability (Xie et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Propiedades

IUPAC Name |

2-bromospiro[fluorene-9,9'-xanthene] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15BrO/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBDZJINQUZDFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Ethylamino)-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2980589.png)

![[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B2980598.png)

![2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2980600.png)

![{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis](/img/structure/B2980601.png)

![2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2980603.png)

![8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2980607.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)

![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)